molecular formula C27H25N3O5 B2734394 Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886174-05-6

Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No. B2734394
M. Wt: 471.513
InChI Key: UCSXPOKIBLMEST-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethyl carboxylate group, an amino group, a methyl group, and a benzyl group. It also features a spiro[indoline-3,4’-pyrano[3,2-c]pyridine] core, which is a type of spirocyclic compound where two rings share a single atom .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound and its derivatives are utilized in synthesizing diverse heterocyclic structures through multi-component reactions. For example, Sal’nikova et al. (2017) described the synthesis of substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates by a one-pot reaction involving ethyl 2-phenyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and furan-2,4(3H,5H)-dione, showcasing its role in generating spiro heterocycles (Sal’nikova, Dmitriev, & Maslivets, 2017). This highlights the compound's utility in constructing complex molecular architectures, indicative of its potential in materials science and organic synthesis.

Application in Heterocyclic Synthesis

Moreover, the compound's reactivity has been leveraged to fabricate novel heterocyclic structures with potential biological activity. Rahmati et al. (2012) detailed a one-pot, three-component condensation reaction yielding 2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitriles, emphasizing its utility in creating bioactive molecules (Rahmati, Kenarkoohi, & Khavasi, 2012).

Photodiode Applications

Interestingly, the compound and its derivatives have also found applications beyond organic synthesis. Elkanzi et al. (2020) explored the design and optical characterization of a novel ethyl derivative for photodiode applications, demonstrating its utility in the development of organic electronic devices (Elkanzi, Farag, Roushdy, & Mansour, 2020). This showcases the compound's versatility and potential in both synthetic organic chemistry and applied materials science.

properties

CAS RN

886174-05-6

Product Name

Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Molecular Formula

C27H25N3O5

Molecular Weight

471.513

IUPAC Name

ethyl 2-amino-7-methyl-1'-[(3-methylphenyl)methyl]-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C27H25N3O5/c1-4-34-25(32)22-23(28)35-20-13-16(3)29-24(31)21(20)27(22)18-10-5-6-11-19(18)30(26(27)33)14-17-9-7-8-15(2)12-17/h5-13H,4,14,28H2,1-3H3,(H,29,31)

InChI Key

UCSXPOKIBLMEST-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=O)NC(=C2)C)N

solubility

not available

Origin of Product

United States

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